7H-Tetrazolo[5,1-i]purine, 7-benzyl-
Description
Significance of Fused Heterocycles in Contemporary Drug Discovery
Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are a cornerstone of modern drug discovery. airo.co.in Their rigid, planar structures can enhance interaction with biological targets, leading to improved potency and specificity. ias.ac.in This structural complexity provides a diverse three-dimensional arrangement that is often key to biological activity. ias.ac.in Over 85% of physiologically active drugs contain a heterocyclic structure, with nitrogen-containing heterocycles being the most prevalent framework. nih.gov The fusion of heterocyclic rings can lead to enhanced chemical stability, unique electronic properties, and versatile reactivity, making them valuable in the development of pharmaceuticals for complex diseases. ias.ac.in These compounds have demonstrated a wide array of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties. airo.co.inresearchgate.net
The Purine (B94841) and Tetrazole Scaffolds: A Brief Overview of Their Bio-relevance
The two foundational scaffolds of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- are purine and tetrazole, both of which are independently crucial in medicinal chemistry.
The Purine Scaffold: Purines are fundamental to all life, forming the basis of essential biomolecules such as the nucleobases adenine (B156593) and guanine (B1146940) in DNA and RNA, as well as the energy currency molecule ATP. rsc.org This natural prevalence makes the purine scaffold a "privileged" structure in drug design. nih.goveurekaselect.com Purine derivatives exhibit a vast range of therapeutic applications, including roles as anticancer, antiviral (including anti-HIV and anti-herpes), anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.goveurekaselect.com Numerous FDA-approved drugs incorporate a purine moiety as their core nucleus, highlighting their success in clinical applications. rsc.orgmdpi.com
The Tetrazole Scaffold: Although not found in nature, the tetrazole ring is a highly valued pharmacophore in medicinal chemistry. lifechemicals.com It is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, meaning it can replace a carboxyl group in a drug molecule to improve properties like lipophilicity and bioavailability without losing biological activity. This substitution can also enhance metabolic stability and conformational rigidity. beilstein-journals.org The tetrazole moiety is present in more than 20 marketed drugs with a broad spectrum of activities, including antihypertensive, anticancer, antiviral, and antibacterial effects. lifechemicals.combeilstein-journals.org
The following table highlights prominent examples of drugs based on these scaffolds.
Table 1: Examples of Marketed Drugs Featuring Purine and Tetrazole Scaffolds
| Scaffold | Drug Name | Therapeutic Class |
|---|---|---|
| Purine | Clofarabine | Anticancer |
| Acyclovir | Antiviral | |
| Allopurinol | Anti-gout | |
| Tetrazole | Losartan | Antihypertensive |
| Cefotiam | Antibacterial |
Rationale for Research into 7H-Tetrazolo[5,1-i]purine, 7-benzyl- and its Derivatives
The rationale for investigating 7H-Tetrazolo[5,1-i]purine, 7-benzyl- is built on the strategic combination of the purine and tetrazole scaffolds. This molecular hybridization aims to create new chemical entities with potentially novel or enhanced pharmacological profiles. The fusion of the electron-rich tetrazole ring with the biologically versatile purine core creates a unique electronic and structural landscape for interaction with various biological targets.
Research into related compounds provides a strong impetus for studying this specific molecule. For instance, compounds with a similar core structure, such as 7-Benzyl-7H-tetrazolo[1,5-g]purines, have been identified as potential anticonvulsants and antidepressants. vu.edu.au This suggests that the 7-benzyl-tetrazolo-purine framework is a promising template for developing new agents targeting the central nervous system. Furthermore, the synthesis of novel purine analogues incorporating a tetrazole ring has been explored for antimicrobial activity, with studies indicating that such compounds can induce DNA damage in bacteria. colab.ws The broad activities associated with both parent scaffolds provide a compelling reason to explore their fused derivatives for a wide range of therapeutic applications, from oncology to infectious diseases. rsc.orgnih.gov
The table below summarizes the diverse biological activities associated with these key molecular structures.
Table 2: Summary of Biological Activities of Constituent and Fused Scaffolds
| Scaffold/System | Associated Biological Activities |
|---|---|
| Purine | Anticancer, Antiviral, Anti-inflammatory, Antimicrobial, Anticonvulsant. nih.goveurekaselect.com |
| Tetrazole | Antihypertensive, Anticancer, Antiviral, Antibacterial, Antifungal, Antidiabetic. beilstein-journals.org |
| Fused Tetrazolo-Purine Systems | Anticonvulsant, Antidepressant, Antimicrobial. vu.edu.aucolab.ws |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10553-44-3 |
|---|---|
Molecular Formula |
C12H9N7 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
7-benzyltetrazolo[5,1-f]purine |
InChI |
InChI=1S/C12H9N7/c1-2-4-9(5-3-1)6-18-7-13-10-11(18)14-8-19-12(10)15-16-17-19/h1-5,7-8H,6H2 |
InChI Key |
HOHUVIRJDOLSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NN=N4 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 7h Tetrazolo 5,1 I Purine, 7 Benzyl
Foundational Synthetic Routes to the 7H-Tetrazolo[5,1-i]purine Core
The construction of the 7H-Tetrazolo[5,1-i]purine, 7-benzyl- molecule relies on the sequential or convergent assembly of the purine (B94841) and tetrazole rings, followed by or incorporating the introduction of the benzyl (B1604629) group at the N-7 position of the purine core.
Cyclization Reactions for Tetrazolo[5,1-i]purine Formation
The formation of the tetrazolo[5,1-i]purine ring system is primarily achieved through an intramolecular cyclization of a 6-azidopurine precursor. This transformation is a manifestation of the well-established azide-tetrazole equilibrium, where the fused tetrazole isomer is often the thermodynamically more stable form, particularly in fused heterocyclic systems. nih.gov
The synthesis of the necessary 6-azidopurine intermediate can be accomplished by the nucleophilic substitution of a suitable leaving group at the C-6 position of the purine ring with an azide (B81097) source. A common and effective method involves the reaction of a 6-chloropurine (B14466) derivative with sodium azide (NaN₃). For instance, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has been successfully converted to the corresponding 6-azido derivative in high yield by treatment with sodium azide in dimethylformamide (DMF). nih.gov This 6-azidopurine then exists in equilibrium with its cyclized isomer, 7H-tetrazolo[5,1-i]purine. Studies on 6-azidopurine and its N-benzyl derivatives have shown that in solvents like DMSO-d₆, they exist exclusively as the tetrazolyl isomers. nih.gov
Another approach to 6-azidopurine nucleosides involves the conversion of O⁶-(benzotriazol-1-yl)inosine derivatives, which can serve as efficient precursors for the introduction of the azide functionality. nih.gov While these examples are on nucleoside derivatives, the underlying chemical principles are applicable to the synthesis of the core 7H-tetrazolo[5,1-i]purine scaffold.
Methodologies for N-Benzylation of Purine and Tetrazole Systems
The introduction of the benzyl group at the N-7 position of the purine ring is a crucial step in the synthesis of the target molecule. The N-alkylation of purine and related azolo-fused heterocycles can be complex due to the presence of multiple reactive nitrogen atoms (N-1, N-3, N-7, and N-9 in the purine core), leading to potential regioselectivity issues. nih.gov
The direct alkylation of a pre-formed 7H-tetrazolo[5,1-i]purine core with a benzylating agent, such as benzyl bromide, is a plausible route. The regioselectivity of such reactions is highly dependent on the reaction conditions, including the choice of base and solvent. For instance, in the alkylation of pyrazolo[3,4-d]pyrimidines, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor alkylation at the N-1 position, while switching to a solvent like dimethyl sulfoxide (B87167) (DMSO) can alter the selectivity. nih.gov These findings suggest that a careful optimization of reaction conditions would be necessary to achieve selective N-7 benzylation of the tetrazolo[5,1-i]purine system.
Alternatively, the benzyl group can be introduced at an earlier stage of the synthesis. For example, starting from a 7-benzyl-6-chloropurine and reacting it with sodium azide would lead directly to the desired 7-benzyl-7H-tetrazolo[5,1-i]purine. This approach circumvents the regioselectivity issues associated with the benzylation of the fused heterocyclic system.
Catalytic Advancements in Tetrazole and Purine Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve efficiency, selectivity, and environmental compatibility. While specific catalytic routes to 7H-Tetrazolo[5,1-i]purine, 7-benzyl- are not extensively documented, advancements in the synthesis of its constituent ring systems provide valuable insights.
The formation of the tetrazole ring via [3+2] cycloaddition of nitriles and azides can be facilitated by various catalysts. Zinc salts, for example, have been shown to effectively catalyze this reaction in water. organic-chemistry.org For fused tetrazole systems, such as tetrazolo[1,5-a]pyrimidines, metal-organic frameworks (MOFs) like HMTA-BAIL@MIL-101(Cr) have been employed as recyclable heterogeneous catalysts in one-pot, three-component reactions. nih.gov
In the realm of purine synthesis and functionalization, transition metal catalysis is widely used. For instance, copper-catalyzed "click" reactions between azides and alkynes are a powerful tool for constructing triazole-substituted purines, where the fused tetrazole can act as an azide surrogate. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are also instrumental in the derivatization of the purine core. mdpi.com These catalytic methodologies could potentially be adapted for the efficient synthesis and functionalization of the 7-benzyl-7H-tetrazolo[5,1-i]purine scaffold.
Derivatization and Functionalization of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- Analogues
The structural complexity of 7-benzyl-7H-tetrazolo[5,1-i]purine offers multiple avenues for chemical modification, allowing for the generation of diverse analogues with potentially varied physicochemical and biological properties.
Substituent Effects on the Benzyl Moiety
Modification of the benzyl group provides a straightforward strategy for creating a library of derivatives. The introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the entire molecule. Analogous studies on other N-benzyl-tetrazole derivatives have shown that a wide range of functional groups on the benzyl moiety are well-tolerated synthetically. acs.org
For example, in a series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amines, both electron-donating and electron-withdrawing substituents on the benzyl ring were successfully incorporated. acs.org The position of the substituent also plays a critical role, with ortho-substitution often leading to different biological activity profiles compared to meta- or para-substitution. acs.org The synthesis of these analogues would typically involve the use of appropriately substituted benzyl halides in the N-benzylation step.
Table 1: Examples of Substituted Benzyl Groups in Related Heterocyclic Systems
| Substituent on Benzyl Ring | Rationale for Inclusion | Reference |
|---|---|---|
| 2,3-dichloro | Investigating the effect of halogen substitution | acs.org |
| Ortho-methyl | Exploring steric and electronic effects of alkyl groups | acs.org |
| Para-methoxy | Introducing an electron-donating group | acs.org |
This table is illustrative and based on analogous systems. Specific data for 7-benzyl-7H-tetrazolo[5,1-i]purine derivatives would require targeted synthesis and characterization.
Modifications to the Tetrazole and Purine Rings
The fused heterocyclic core of 7-benzyl-7H-tetrazolo[5,1-i]purine presents opportunities for further chemical transformations on both the tetrazole and purine rings.
The tetrazole ring in fused systems can exhibit reactivity similar to an azide. For example, tetrazolo[1,5-a]pyrimidines can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions with terminal alkynes, leading to the formation of 1,2,3-triazole derivatives. beilstein-archives.org This suggests that the tetrazole ring in 7-benzyl-7H-tetrazolo[5,1-i]purine could potentially be opened and functionalized in a similar manner, providing access to a new class of purine-substituted triazoles.
The purine ring itself offers several sites for modification. The C-2 and C-8 positions are susceptible to electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents already present. mdpi.commdpi.com For instance, direct C-H activation and functionalization at the C-8 position of purines have been reported. mdpi.com Furthermore, the pyrimidine (B1678525) part of the purine ring can be a target for nucleophilic substitution, particularly if a good leaving group is present at the C-2 or C-6 position (though in this scaffold, C-6 is part of the fused system).
Hydrogenation reactions can also lead to significant structural changes. The hydrogenation of tetrazolo[1,5-a]pyrimidines has been shown to result in the formation of either 2-aminopyrimidines or tetrahydrotetrazolopyrimidines, depending on the substrate and reaction conditions. beilstein-archives.org Similar transformations could potentially be applied to 7-benzyl-7H-tetrazolo[5,1-i]purine to generate novel, more saturated heterocyclic systems.
Table 2: Potential Chemical Transformations of the Heterocyclic Core
| Reaction Type | Potential Outcome | Reference (Analogous Systems) |
|---|---|---|
| Click Reaction (CuAAC) | Ring-opening of tetrazole and formation of a purine-substituted triazole | beilstein-archives.org |
| C-H Activation/Functionalization | Introduction of substituents at C-2 or C-8 of the purine ring | mdpi.com |
This table outlines potential reactions based on the known chemistry of related heterocyclic systems.
Hybrid Molecule Design and Synthesis
The design of hybrid molecules is a rational approach in medicinal chemistry that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This strategy aims to create new chemical entities with potentially enhanced affinity and efficacy, improved pharmacokinetic profiles, or a dual mode of action that can be advantageous in treating complex diseases like cancer. nih.gov The purine scaffold, a fundamental building block of nucleic acids, is a well-established pharmacophore in anticancer therapy and serves as a key component in the design of such hybrid molecules. nih.gov
The structure of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- offers a versatile template for the development of hybrid molecules. The purine core can be strategically linked to other bioactive moieties to target multiple pathways involved in disease progression. For instance, the benzyl group at the 7-position could be functionalized to incorporate other pharmacophores.
Recent research has highlighted the potential of molecules that include purine and pyrimidine cores, with many exhibiting high potency in anticancer assays. nih.gov The design strategy often involves a synergistic hybridization between the purine core and another scaffold known for its biological effects. nih.gov For example, purine-quinoline hybrids have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.gov Similarly, the synthesis of purine-pyrazole hybrids incorporating thiazole, thiazolidinone, and rhodanine (B49660) scaffolds has been reported, with these compounds being screened for their anti-inflammatory, antioxidant, and anticancer potential. nih.gov
The following table outlines potential hybrid molecule strategies that could be conceptually applied to the 7H-Tetrazolo[5,1-i]purine, 7-benzyl- scaffold, based on established principles of medicinal chemistry.
| Hybrid Strategy | Target Pharmacophore | Potential Therapeutic Application |
| Purine-Quinoline Hybrids | Quinoline Derivatives | Anticancer |
| Purine-Pyrazole Hybrids | Pyrazole Moieties | Anti-inflammatory, Antioxidant, Anticancer |
| Purine-Chalcone Hybrids | Chalcone Scaffolds | Anticancer |
| Purine-Thiazole Hybrids | Thiazole Rings | Anticancer, Anti-inflammatory |
Green Chemistry Principles in Synthetic Route Development
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and enhance safety and efficiency. The synthesis of tetrazole derivatives, including purine-fused systems, is an area where these principles can be effectively applied. eurekaselect.com
Key aspects of green chemistry in the synthesis of tetrazole derivatives include the use of eco-friendly solvents, alternative energy sources, and efficient catalytic systems. eurekaselect.comjchr.org For instance, water-mediated and solvent-free methodologies have been explored for tetrazole synthesis. eurekaselect.com The use of ultrasound irradiation is another green approach that can promote reactions, leading to higher yields in shorter reaction times. bme.hu
In the context of synthesizing compounds like 7H-Tetrazolo[5,1-i]purine, 7-benzyl-, several green strategies could be envisioned. The [3+2] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring is a key step. jchr.org Green approaches to this reaction focus on avoiding toxic reagents and harsh conditions. jchr.org For example, the use of copper (II) catalysts in solvents like DMSO has been shown to be an efficient and eco-friendly method for producing 5-substituted 1H-tetrazoles. jchr.org This method offers high yields and reduces the risks associated with traditional methods. jchr.org
The development of one-pot multicomponent reactions is another hallmark of green synthetic chemistry, as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. nih.gov The synthesis of novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives has been achieved through such one-pot reactions. nih.gov
The following table summarizes some green chemistry principles and their potential application in the synthesis of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- and related compounds.
| Green Chemistry Principle | Application in Tetrazole/Purine Synthesis | Benefits |
| Use of Greener Solvents | Water-mediated or solvent-free reactions. eurekaselect.com | Reduced use of volatile organic compounds (VOCs), lower toxicity. |
| Alternative Energy Sources | Ultrasonic irradiation. bme.hu | Reduced reaction times, increased yields, lower energy consumption. |
| Efficient Catalysis | Use of copper (II) catalysts for cycloaddition. jchr.org | High yields, milder reaction conditions, avoidance of toxic reagents. jchr.org |
| Atom Economy | One-pot multicomponent reactions. nih.gov | Fewer synthetic steps, reduced waste, increased efficiency. |
| Safer Reagents | In situ formation of reactive intermediates. jchr.org | Minimized handling of hazardous materials. |
By incorporating these green chemistry principles, the synthesis of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- and its derivatives can be made more sustainable and environmentally responsible.
Advanced Structural Elucidation and Conformational Analysis of 7h Tetrazolo 5,1 I Purine, 7 Benzyl Derivatives
Spectroscopic Characterization Techniques (e.g., High-Resolution Nuclear Magnetic Resonance, Infrared Spectroscopy, Advanced Mass Spectrometry)
Spectroscopic methods are paramount in defining the molecular architecture of 7-benzyl-7H-tetrazolo[5,1-i]purine derivatives. High-resolution Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Advanced Mass Spectrometry (MS) each provide unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms in solution. For compounds structurally related to 7-benzyl-7H-tetrazolo[5,1-i]purine, such as 7-benzyl-substituted 7H-purine 1-oxides, both ¹H and ¹³C NMR are employed to confirm their structures. nih.gov
In ¹H NMR spectra of these related benzyl-purine systems, the signals for the purine (B94841) skeleton protons, H-6 and H-8, are typically well-differentiated. The H-8 proton signal is consistently observed at a higher field (upfield shift, δ ≈ 8.12 - 8.32 ppm) compared to the H-6 proton. nih.gov The benzyl (B1604629) group introduces characteristic signals for the methylene (B1212753) protons and the aromatic protons of the phenyl ring.
¹³C NMR spectroscopy provides crucial information about the carbon framework. For instance, in a 7-benzyl-substituted purine N-oxide, definitive assignments for the quaternary carbons C-4 (δ ≈ 151.3 ppm) and C-5 (δ ≈ 123.4 ppm) have been made, aided by computational software packages. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning quaternary carbon signals by correlating them with nearby protons.
Advanced Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of these compounds, confirming their elemental composition. researchgate.net Techniques like electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight, TOF, or Orbitrap) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by identifying characteristic losses, such as the benzyl group or fragments from the purine and tetrazole rings. researchgate.net
| Technique | Compound Type | Observed Signals / Features | Reference |
|---|---|---|---|
| ¹H NMR | 7-Benzyl-substituted 7H-Purine 1-Oxides | H-8: δ ≈ 8.12 - 8.32 ppm; H-6: δ ≈ 8.43 - 8.65 ppm | nih.gov |
| ¹³C NMR | 7-Benzyl-substituted 7H-Purine 1-Oxides | C-4: δ ≈ 151.3 ppm; C-5: δ ≈ 123.4 ppm | nih.gov |
| IR | Purine (Parent Compound) | Characteristic N-H, C-H, C=N absorptions | nist.gov |
| MS | General Purine Compounds | Accurate mass for molecular formula confirmation and fragmentation pattern analysis | researchgate.net |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction on single crystals is the most powerful method for unequivocally determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.
While the specific crystal structure of 7-benzyl-7H-tetrazolo[5,1-i]purine has not been detailed in the search results, analysis of related fused tetrazole systems, such as 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, provides a template for what such an analysis would reveal. researchgate.netnih.gov For this related compound, X-ray analysis showed that the pyrimidine (B1678525) ring adopts a flattened boat conformation. researchgate.net The study also detailed the dihedral angles between the various rings and identified intermolecular N-H···N hydrogen bonds that link molecules into inversion dimers in the crystal lattice. researchgate.netnih.gov
Similarly, an X-ray crystallographic study of (8S)-8-benzyl-8,9-dihydro-7H-tetrazolo[1,5-d] nih.govresearchgate.netdiazepin-6-one, another fused tetrazole system, revealed an essentially planar conformation around the tetrazole ring. rsc.org For 7-benzyl-7H-tetrazolo[5,1-i]purine, a single-crystal X-ray diffraction study would be expected to define the planarity of the fused purine-tetrazole core, the orientation of the benzyl substituent relative to the heterocyclic system, and the nature of the crystal packing, including any π-π stacking or hydrogen bonding interactions.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine | Orthorhombic | Pbcn | Flattened boat conformation of pyrimidine ring; N-H···N hydrogen bonds form inversion dimers. | researchgate.net |
| (8S)-8-benzyl-8,9-dihydro-7H-tetrazolo[1,5-d] nih.govresearchgate.netdiazepin-6-one | Not Specified | Not Specified | Essentially planar conformation about the tetrazole ring. | rsc.org |
| 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine | Monoclinic | P2(1)/n | Dihedral angle between adenine (B156593) and phenyl ring is ~73-84°; packing governed by van der Waals forces. | nih.gov |
Conformational Preferences and Tautomerism Studies
The fused tetrazolo-purine system is subject to interesting structural phenomena, including specific conformational preferences of its substituents and the potential for tautomerism.
Conformational Preferences: The primary conformational flexibility in 7-benzyl-7H-tetrazolo[5,1-i]purine arises from the rotation around the N-CH₂ bond connecting the benzyl group to the purine ring. The orientation of the benzyl group relative to the planar heterocyclic core can influence crystal packing and intermolecular interactions. X-ray diffraction studies on similar benzyl-substituted heterocycles, like 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine, have shown significant twisting between the purine and phenyl rings, with dihedral angles ranging from 73.2° to 83.9°. nih.gov This suggests that a non-planar conformation is likely preferred to minimize steric hindrance.
Tautomerism: Tautomerism is a key feature of many nitrogen-containing heterocyles. The tetrazole ring itself can exist in different tautomeric forms (1H and 2H). researchgate.net Furthermore, the purine system has multiple nitrogen atoms that could potentially be protonated, leading to various tautomers (e.g., 7H and 9H tautomers are common for purine itself). nih.gov The fusion of the tetrazole and purine rings in 7H-tetrazolo[5,1-i]purine creates a unique system where the position of the labile proton can, in theory, shift between different nitrogen atoms, although the tetrazolo[5,1-i]purine linkage strongly favors the depicted isomer. The presence of substituents and the nature of the solvent can influence the tautomeric equilibrium in related systems. beilstein-journals.org While detailed tautomerism studies specifically on 7-benzyl-7H-tetrazolo[5,1-i]purine are not available in the search results, the general principles of tetrazole and purine chemistry suggest that the potential for alternative tautomers, even in low populations, should be considered when analyzing its chemical properties. researchgate.netbeilstein-journals.org
Structure Activity Relationship Sar Studies of 7h Tetrazolo 5,1 I Purine, 7 Benzyl and Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- analogues is intrinsically linked to the spatial arrangement and nature of its core components: the tetrazolopurine scaffold and the 7-benzyl substituent. SAR studies on related nitrogen-containing heterocyclic systems, such as 1-benzyl-5-aryltetrazoles, have highlighted the importance of both the benzyl (B1604629) and the phenyl moieties in modulating biological activity. nih.gov
For the 7H-Tetrazolo[5,1-i]purine core, the fused ring system, composed of a purine (B94841) and a tetrazole ring, is a key structural feature. The purine component itself is a well-established pharmacophore found in numerous endogenous molecules and drugs. The tetrazole ring often acts as a bioisostere for a carboxylic acid group, potentially influencing the compound's acidity, metabolic stability, and receptor interactions. u-tokyo.ac.jp
Impact of Substituent Position and Electronic Properties on Potency
The potency of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- analogues can be finely tuned by altering the position and electronic nature of substituents on both the purine core and the benzyl ring.
Substitutions on the Benzyl Moiety: In analogous series of N-benzyl-tetrazole derivatives, it has been observed that a variety of functional groups on the benzyl ring are tolerated, including both electron-donating and electron-withdrawing substituents. nih.gov Specifically, ortho-substitution on the benzyl group has been found to confer the greatest potency in some cases. nih.gov This suggests that the steric bulk and electronic properties at this position can optimize interactions with the target protein. For instance, in a closely related series of 7-benzyl-7H-tetrazolo[1,5-g]purines, a 3-chloro substitution on the benzyl ring resulted in a compound with a favorable anticonvulsant and antidepressant profile. vu.edu.au
Substitutions on the Purine Ring System: While specific data on substitutions on the 7H-Tetrazolo[5,1-i]purine core are limited, studies on related tetrazolo[1,5-a]pyrimidines offer valuable insights. In these systems, the presence of electron-withdrawing groups, such as trifluoromethyl (CF3), has been shown to influence the regiochemistry of synthesis and the stability of the tetrazole ring. beilstein-journals.org It is plausible that similar substitutions on the purine core of 7H-Tetrazolo[5,1-i]purine could modulate the electronic distribution and, consequently, the binding affinity and potency of the molecule.
The following table summarizes the potential impact of substituent modifications based on findings from related compound series.
| Compound Series | Substituent Position | Substituent Type | Impact on Potency/Activity |
| N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amines | Benzyl ring (ortho) | Various | Generally increased potency |
| 7-Benzyl-7H-tetrazolo[1,5-g]purines | Benzyl ring (meta) | Chloro | Favorable anticonvulsant profile |
| Tetrazolo[1,5-a]pyrimidines | Pyrimidine (B1678525) ring | Electron-withdrawing | Influences ring stability |
Bioisosteric Replacement Strategies and Their Pharmacological Consequences
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of 7H-Tetrazolo[5,1-i]purine, 7-benzyl-, several bioisosteric modifications can be envisioned to enhance its therapeutic potential.
Tetrazole Ring as a Carboxylic Acid Bioisostere: The tetrazole ring is a well-known bioisostere of the carboxylic acid group. u-tokyo.ac.jp This replacement can lead to improved metabolic stability and oral bioavailability. The similar acidity of the tetrazole and carboxylic acid moieties allows for the maintenance of key ionic interactions with biological targets. u-tokyo.ac.jp
Purine Core Analogues: The purine scaffold itself can be considered a bioisostere of other bicyclic heteroaromatic systems. For example, 1,2,4-triazolo[1,5-a]pyrimidines are recognized as bioisostere candidates for purine scaffolds. mdpi.com Exploring such replacements could lead to novel compounds with altered selectivity profiles or improved pharmacokinetic properties.
Modifications of the Benzyl Group: The benzyl group can be replaced with other aromatic or heteroaromatic rings to modulate lipophilicity and explore different binding interactions. For instance, replacing a phenyl ring with a pyridine (B92270) ring can introduce a nitrogen atom, potentially altering solubility and providing an additional hydrogen bond acceptor.
The pharmacological consequences of these bioisosteric replacements are context-dependent and can range from increased potency and selectivity to improved metabolic stability and reduced off-target effects. u-tokyo.ac.jp
| Original Moiety | Bioisosteric Replacement | Potential Pharmacological Consequence |
| Carboxylic Acid (hypothetical) | Tetrazole Ring | Improved metabolic stability, maintained acidity |
| Purine Scaffold | 1,2,4-Triazolo[1,5-a]pyrimidine | Altered selectivity, novel intellectual property |
| Benzyl Group | Pyridyl or other heteroaryl groups | Modified solubility, potential for new H-bonds |
Ligand Efficiency and Lipophilicity in Optimized Lead Discovery
In modern drug discovery, optimizing lead compounds involves more than just maximizing potency. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics for assessing the quality of a lead candidate. taylorandfrancis.comresearchgate.net LE relates the binding affinity of a compound to its size (number of heavy atoms), while LLE connects potency to lipophilicity (logP or logD). researchgate.net
For 7H-Tetrazolo[5,1-i]purine, 7-benzyl- and its analogues, maintaining a balance between potency, molecular size, and lipophilicity is essential for developing a successful drug candidate. High lipophilicity can sometimes lead to poor pharmacokinetic profiles. nih.gov Therefore, medicinal chemistry efforts would focus on modifications that increase potency without a concomitant increase in lipophilicity.
Strategies to optimize LE and LLE for this series could include:
Introduction of polar functional groups: Adding polar groups to the benzyl ring or the purine core can help to reduce lipophilicity.
Scaffold simplification: If certain parts of the molecule are not contributing significantly to binding, their removal could improve LE.
Fine-tuning substituent effects: Systematically exploring different substituents on the benzyl ring to identify those that provide the best balance of potency and physicochemical properties.
By focusing on these efficiency metrics, researchers can guide the optimization process towards compounds with a higher probability of success in preclinical and clinical development.
Biological Activity Profiles and Mechanistic Investigations of 7h Tetrazolo 5,1 I Purine, 7 Benzyl Analogues
Neurological Activity Investigations
While direct studies on 7H-Tetrazolo[5,1-i]purine, 7-benzyl- are not available, the known neurological activities of related tetrazole and purine (B94841) structures provide a basis for potential areas of investigation.
Anticonvulsant Properties and Associated Receptors
Derivatives of tetrazole have been a subject of interest in the search for new anticonvulsant agents. Research into various tetrazole-containing compounds has indicated potential efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The proposed mechanisms of action for some of these compounds involve modulation of neurotransmitter systems, although specific receptor interactions are often not fully elucidated. For instance, some studies on related heterocyclic compounds suggest possible interactions with GABAa receptors, which are primary targets for many existing anticonvulsant drugs. However, without direct experimental data, the anticonvulsant potential of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- remains speculative.
Antidepressant Effects and Neurotransmitter Systems
The scientific literature contains reports on the antidepressant-like effects of various tetrazole derivatives in animal models. nih.gov These studies often utilize tests such as the forced swim test and tail suspension test to assess antidepressant activity. The underlying mechanisms are thought to involve the modulation of monoamine neurotransmitter systems, including serotonin (B10506) (5-HT) and norepinephrine (B1679862). nih.gov For some tetrazole analogues, interactions with specific serotonin receptors, such as 5-HT1A, have been suggested through molecular docking studies. nih.gov Again, it is crucial to note that these findings are for related but distinct chemical entities, and no such investigations have been reported for 7H-Tetrazolo[5,1-i]purine, 7-benzyl-.
Antimicrobial Spectrum and Modalities
The purine and tetrazole scaffolds are present in a variety of compounds with demonstrated antimicrobial activities.
Antibacterial Efficacy and Target Identification
A number of purine analogues incorporating a tetrazole ring have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific mechanisms of action for these compounds are not always well-defined but are presumed to interfere with essential bacterial processes.
Antifungal Activities and Cellular Targets
Similarly, some novel purine derivatives containing a tetrazole ring have been screened for their antifungal activity against various yeast strains. The cellular targets for these compounds are generally not specified in the available literature.
Antiviral Potency (e.g., Flaviviruses, Coronaviruses, HIV)
The purine analogue framework is a cornerstone of many antiviral therapies, particularly nucleoside and nucleotide analogues that inhibit viral polymerases. Research has explored the antiviral potential of various purine derivatives against a range of viruses. However, there is no specific information available regarding the antiviral activity of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- against Flaviviruses, Coronaviruses, or HIV.
Antiproliferative and Anticancer Mechanisms
Analogues of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- have been investigated for their potential as anticancer agents, with research focusing on their ability to disrupt cancer cell proliferation through various mechanisms. These include the modulation of the cell cycle, induction of programmed cell death (apoptosis), inhibition of critical cellular kinases, and interaction with DNA and its associated enzymes.
The antiproliferative effects of compounds structurally related to the tetrazolo-purine core often involve the disruption of the normal cell cycle progression and the activation of apoptotic pathways in cancer cells. For instance, certain ciprofloxacin (B1669076) derivatives have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This disruption prevents the cancer cells from proceeding with mitosis, ultimately leading to cell death. nih.gov The mechanism of action for these derivatives was linked to the overexpression of p53 and Bax proteins, which are key regulators of apoptosis, while the expression of the anti-apoptotic protein Bcl-2 was decreased. nih.gov
Similarly, studies on other compounds have shown that the induction of apoptosis is a key anticancer mechanism. mdpi.com The process of apoptosis can be initiated through the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways such as PI3K/Akt and MAPK. mdpi.com For example, the phytochemical piperine (B192125) has been observed to reduce cancer cell viability by triggering G1 phase cell cycle arrest and promoting apoptosis in colorectal cancer cells. mdpi.com These findings highlight that inducing cell cycle arrest and apoptosis are common and effective strategies by which structurally diverse compounds, including potential tetrazolo-purine analogues, can exert anticancer effects.
A significant focus of anticancer drug discovery is the inhibition of protein kinases, which are crucial for cell signaling, growth, and proliferation. Analogues and related heterocyclic compounds have been evaluated against a panel of kinases.
Cyclin-Dependent Kinases (CDKs): CDKs are central to regulating the cell cycle, and their inhibition is a validated anticancer strategy.
CDK2: BLU-222 is an investigational, highly selective, and potent inhibitor of CDK2. nih.gov It has shown significant antitumor activity in cancer models with high levels of CCNE1, a regulatory partner of CDK2. nih.gov
CDK9: This kinase is involved in regulating gene transcription, including that of oncogenes like Myc. nih.gov An aminopyrazole-based proteolysis targeting chimera (PROTAC) was developed to selectively degrade CDK9, achieving a DC50 (concentration for 50% degradation) of 158 ± 6 nM in MiaPaCa2 pancreatic cancer cells. nih.gov Interestingly, while the PROTAC precursor molecule (inhibitor 11) showed nanomolar IC50 values for inhibiting the kinase activity of CDK2 and CDK5, the PROTAC itself selectively degraded only CDK9. nih.gov
Growth Factor Receptor Tyrosine Kinases (EGFR, VEGFR-2): These kinases are involved in tumor angiogenesis and cell growth.
VEGFR-2: A series of 6,7-dimethoxy quinazoline (B50416) derivatives were designed as VEGFR-2 inhibitors. rsc.org One compound featuring a 4-chlorophenyl-1,3,4-thiadiazole substitution demonstrated potent activity, with an IC50 value of 3.8 nM against VEGFR-2 tyrosine kinase. rsc.org
EGFR and VEGFR-2 Dual Inhibition: A series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one derivatives were synthesized and evaluated. mdpi.com The most potent compound in this series exhibited significant inhibitory activity against both VEGFR2 and EGFR, with IC50 values of 98.1 nM and 106 nM, respectively. mdpi.com Virtual screening of the NCI diversity database also identified novel compounds that bind to the ATP-competitive site of EGFR, suggesting potential for new inhibitor scaffolds. mdpi.com
Table 1: Kinase Inhibition Profiles of Selected Analogues
| Compound/Analogue Class | Target Kinase | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Aminopyrazole PROTAC 2 | CDK9 | DC50 | 158 ± 6 nM | nih.gov |
| 6,7-dimethoxy quinazoline derivative (Cpd 47) | VEGFR-2 | IC50 | 3.8 nM | rsc.org |
| 8-methoxy-2-trimethoxyphenyl-quinazoline (Cpd 6) | VEGFR2 | IC50 | 98.1 nM | mdpi.com |
| EGFR | IC50 | 106 nM |
DNA topoisomerases are essential enzymes that manage DNA topology and are validated targets for cancer therapy. Certain heterocyclic compounds can function as topoisomerase inhibitors. nih.gov These inhibitors can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from functioning without stabilizing the complex. nih.govmdpi.com
Research on pyrazolo[1,5-a]indole derivatives identified them as novel catalytic inhibitors of topoisomerase I and/or II, with IC50 values in the 10-30 μM range. nih.gov Similarly, metal complexes based on tetrazolo[1,5-a]pyrimidine (B1219648) have been shown to interact with DNA through groove binding and act as strong inhibitors of topoisomerase I. researchgate.net Another study on benzazolo[3,2-a]quinolinium chlorides suggested their antiproliferative activity stems from the inhibition of human topoisomerase II. nih.gov The potency of these compounds against topoisomerase II correlated well with their cytotoxicity, indicating that this enzyme is a major cellular target. nih.gov
Enzyme Inhibition Studies
Beyond anticancer mechanisms, tetrazolo-purine analogues and related compounds have been explored for their ability to inhibit other clinically relevant enzymes.
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Inhibition of XO is a primary strategy for treating hyperuricemia and gout. nih.gov Allopurinol, a purine analogue, is a well-known XO inhibitor, but non-purine scaffolds are actively being sought to reduce side effects. nih.govnih.gov
Several classes of non-purine heterocyclic compounds have been identified as potent XO inhibitors. Febuxostat and topiroxostat (B1683209) are clinically used non-purine inhibitors that have inspired the development of new analogues. nih.gov Research has explored derivatives of 1,6-dihydropyrimidine-5-carboxylic acids nih.gov, thiazole-5-carboxylic acid researchgate.net, and 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as XO inhibitors. medchemexpress.com One such indole-carbonitrile derivative, Xanthine oxidase-IN-7, showed potent inhibition with an IC50 of 0.36 µM. medchemexpress.com A naturally occurring compound, 5-O-caffeoylshikimic acid, was also identified as a novel XO inhibitor with an IC50 value of 13.96 μM. mdpi.com
Table 2: Xanthine Oxidase (XO) Inhibition Data
| Inhibitor | Target Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Xanthine oxidase-IN-7 | Xanthine Oxidase | IC50 | 0.36 µM | medchemexpress.com |
| 5-O-caffeoylshikimic acid | Xanthine Oxidase | IC50 | 13.96 µM | mdpi.com |
| Thiazole derivative (GK-20) | Xanthine Oxidase | IC50 | 0.45 µM | researchgate.net |
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis and a promising target for new antitubercular agents. nih.govnih.gov Structure-based drug design has led to the synthesis of novel benzothiazolylpyrimidine-5-carboxamides, with several compounds showing potent activity against the bacterium. nih.gov DprE1 inhibitors can be covalent, forming an adduct with a cysteine residue (Cys387), or non-covalent competitive inhibitors. nih.gov
Monoamine Neurotransmitter Reuptake: The reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) is a key target for treating neuropsychiatric disorders. researchgate.netnih.gov Tetrazole-containing compounds, specifically 1,5-disubstituted tetrazoles, have been designed and synthesized as potential triple reuptake inhibitors. researchgate.netnih.gov The structure of these compounds generally consists of a tetrazole ring connected via a linker to a piperidine (B6355638) or piperazine (B1678402) moiety. nih.govnih.gov Altering the linker length and substituents on the terminal phenyl rings significantly impacts the potency and selectivity of inhibition against the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters. nih.gov For example, one compound showed potent inhibitory effects against all three transporters, with IC50 values of 158.7 nM for SERT, 99 nM for NET, and 97.5 nM for DAT. researchgate.net
Table 3: Monoamine Reuptake Inhibition by a 1,5-Disubstituted Tetrazole Analogue
| Compound | Target Transporter | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 59 | Serotonin (SERT) | IC50 | 158.7 nM | researchgate.net |
| Norepinephrine (NET) | IC50 | 99 nM | ||
| Dopamine (DAT) | IC50 | 97.5 nM |
Receptor Binding and Modulation
The interaction of purine and tetrazole-based compounds with various receptors is a subject of extensive research. Analogues sharing the core purine structure or the fused tetrazole ring of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- have shown notable affinity for serotonin and histamine (B1213489) receptors.
Analogues featuring a purine-2,6-dione (B11924001) core, which is structurally related to the purine system in the target compound, have been evaluated for their binding affinity at multiple serotonin (5-HT) receptor subtypes. Research into 7-arylpiperazinylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-alkoxy-purine-2,6-dione has identified compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors.
Certain compounds within this series demonstrate high affinity for the 5-HT1A receptor, with Kᵢ values ranging from 11 to 19 nM. These same compounds exhibit varied affinity for the 5-HT2A receptor (Kᵢ = 15-253 nM). Moderate potency as 5-HT2A ligands (Kᵢ = 23-57 nM) was observed in other analogues, while distinct affinity for the 5-HT7 receptor (Kᵢ = 51-83 nM) was also noted for specific derivatives. Functional studies on selected compounds from these series have classified them as potential agonists or partial agonists at pre- and post-synaptic 5-HT1A receptors.
The interplay between 5-HT1A and 5-HT7 receptors is a key area of interest, as these receptors are often co-expressed in brain regions implicated in mood regulation. nih.gov Dual 5-HT1A and 5-HT7 receptor ligands are of particular interest in neuroscience research. nih.gov For instance, some purine-dione analogues have been identified as dual ligands, showing high affinity for both 5-HT1A (Kᵢ = 6.1 nM) and moderate affinity for 5-HT7 receptors (Kᵢ = 45 nM). nih.gov Further molecular modifications can tune the affinity, leading to compounds with sub-nanomolar affinity at 5-HT1A (Kᵢ = 0.74 nM) and low nanomolar affinity at 5-HT7 receptors (Kᵢ = 8.4 nM). nih.gov These findings highlight the potential for the purine scaffold to serve as a template for developing ligands with specific serotonin receptor profiles.
| Compound Class | 5-HT1A (Kᵢ, nM) | 5-HT2A (Kᵢ, nM) | 5-HT7 (Kᵢ, nM) |
|---|---|---|---|
| 7-Substituted 8-alkoxy-purine-2,6-dione Analogues (Range) | 11 - 19 | 15 - 253 | 51 - 83 |
| Indanone Analogue 16 | 6.1 | Data Not Available | 45 |
| Indanone Analogue 21 | 0.74 | Data Not Available | 8.4 |
The tetrazole moiety is a key structural feature of 7H-Tetrazolo[5,1-i]purine, 7-benzyl-. Research into other tetrazole-containing heterocyclic compounds has revealed potent interactions with the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. semanticscholar.org
Studies on conformationally restricted histamine analogues incorporating a bicyclo[3.1.0]hexane scaffold have led to the identification of potent and selective H3R ligands. semanticscholar.org For example, one such analogue demonstrated a high binding affinity for the H3 receptor with a Kᵢ value of 5.6 nM and over 100-fold selectivity against the H4 receptor. semanticscholar.org Similarly, a series of 1H-4-substituted imidazole (B134444) compounds were developed as selective H3R ligands. Within this series, compounds such as GT-2227 and GT-2286 showed high affinity with Kᵢ values of 4.2 nM and 0.95 nM, respectively. nih.gov These findings underscore the importance of the imidazole ring, a component of the purine structure, and specific conformational arrangements in achieving high affinity for the H3R. semanticscholar.orgnih.gov The tetrazole ring itself is recognized as a valuable pharmacophore in medicinal chemistry and has been incorporated into novel H3 receptor antagonists. nih.gov
| Compound Class/Name | Histamine H3 Receptor (Kᵢ, nM) |
|---|---|
| Bicyclo[3.1.0]hexane Analogue 7 | 5.6 |
| GT-2227 | 4.2 |
| GT-2286 | 0.95 |
A review of the available scientific literature did not yield specific research detailing the activity of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- or closely related purine and tetrazolopurine analogues as N-methyl-D-aspartate (NMDA) receptor antagonists. Studies on NMDA receptor antagonists have predominantly focused on other chemical classes, such as pyrazolo[1,5-c]quinazoline (B1257617) derivatives. nih.gov Therefore, there is no current evidence to suggest that analogues of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- interact with the NMDA receptor.
Computational and Theoretical Chemistry Approaches for 7h Tetrazolo 5,1 I Purine, 7 Benzyl Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 7H-Tetrazolo[5,1-i]purine, 7-benzyl-, docking simulations are employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity. This process involves placing the compound, referred to as the ligand, into the binding site of a target protein or receptor. Algorithms then calculate the most likely binding mode and estimate the binding free energy, which indicates the strength of the interaction.
The fused tetrazole and purine (B94841) rings of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- offer multiple points for interaction, including hydrogen bond donors and acceptors, as well as aromatic systems capable of engaging in π-π stacking. For instance, studies on similar tetrazole-containing heterocyclic compounds have shown that the tetrazole moiety can form strong hydrogen bonds with key amino acid residues like Tryptophan and Tyrosine in an enzyme's active site. nih.gov The benzyl (B1604629) group provides a hydrophobic component that can interact with non-polar pockets within the receptor, further stabilizing the ligand-receptor complex.
Docking studies against various kinases, which are common targets for purine analogs, could reveal specific interactions with the enzyme's hinge region, a critical area for inhibitor binding. nih.govresearchgate.net The binding energy and the pattern of interactions (e.g., hydrogen bonds, hydrophobic contacts) are key determinants of the compound's potential inhibitory activity.
Table 1: Illustrative Molecular Docking Results for 7H-Tetrazolo[5,1-i]purine, 7-benzyl- with Hypothetical Protein Targets
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, HIS84 | Hydrogen Bond with purine core |
| Aldose Reductase (ALR) | -7.9 | TRP111, TYR209 | Hydrogen Bond with tetrazole ring |
| Tyrosine Kinase (Generic) | -9.2 | VAL20, HIS110 | π-π stacking with benzyl group |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are crucial for assessing the conformational stability of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- within the binding site and understanding the dynamics of the interaction. nih.gov By simulating the movements of atoms and molecules over a period, typically nanoseconds, MD can confirm the stability of the binding mode predicted by docking.
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. Conversely, large fluctuations in RMSD might indicate an unstable interaction. Another important metric is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand, identifying regions that are crucial for the binding interaction. nih.gov These simulations provide a more realistic representation of the physiological environment and can reveal subtle conformational changes that are essential for biological activity. nih.gov
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description | Typical Indication for Stability |
| RMSD (Ligand) | Measures the average deviation of the ligand's atoms from a reference structure over time. | Low and stable values (e.g., < 2 Å) suggest the ligand does not diffuse away from the binding site. |
| RMSF (Protein Residues) | Measures the fluctuation of individual amino acid residues around their average positions. | Low fluctuations in binding site residues indicate a stable interaction with the ligand. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>50%) indicates a strong and persistent interaction. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic electronic properties of 7H-Tetrazolo[5,1-i]purine, 7-benzyl-. These methods provide detailed information about the molecule's electronic structure, charge distribution, and reactivity, which are fundamental to its interaction with biological targets.
Calculations such as Density Functional Theory (DFT) can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). This information is invaluable for understanding and predicting the types of non-covalent interactions the compound will form with its receptor.
In Silico ADMET Prediction and Pharmacokinetic Modeling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic properties and low toxicity risk. nih.gov These predictive models use the chemical structure of a compound like 7H-Tetrazolo[5,1-i]purine, 7-benzyl- to estimate its behavior in the body.
The metabolic stability of a drug candidate is a key factor determining its bioavailability and duration of action. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs. nih.gov In silico models can predict whether 7H-Tetrazolo[5,1-i]purine, 7-benzyl- is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to adverse drug-drug interactions. nih.gov Predictions are based on structural motifs and physicochemical properties of the molecule, flagging potential metabolic liabilities before resource-intensive experimental assays are conducted. frontiersin.org
For a drug to be effective, it must be able to dissolve in bodily fluids and permeate biological membranes to reach its target. In silico tools can predict key physicochemical properties related to solubility and permeability. Aqueous solubility (often expressed as LogS) and lipophilicity (LogP) are fundamental parameters. A compound must have a balance of solubility and lipophilicity to be well-absorbed. Permeability is often predicted using models such as Caco-2 cell permeability, which simulates absorption in the human intestine. frontiersin.org These predictions help to assess the oral bioavailability of 7H-Tetrazolo[5,1-i]purine, 7-benzyl- and identify potential issues with its formulation or delivery.
Table 3: Predicted ADMET Properties for 7H-Tetrazolo[5,1-i]purine, 7-benzyl-
| Property | Predicted Value | Implication |
| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |
| Lipophilicity (LogP) | 2.8 | Good balance for permeability |
| Human Intestinal Absorption | > 85% | Likely well-absorbed orally |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |
| CYP2D6 Inhibitor | No | Low risk of drug interactions via this isoform |
| CYP3A4 Inhibitor | Yes (Weak) | Potential for some drug-drug interactions |
| AMES Toxicity | No | Unlikely to be mutagenic |
Future Directions and Academic Research Outlook for 7h Tetrazolo 5,1 I Purine, 7 Benzyl
Emerging Synthetic Methodologies and Advanced Materials
The future synthesis of 7-benzyl-7H-tetrazolo[5,1-i]purine and its derivatives is likely to be shaped by advancements in synthetic organic chemistry. While classical methods for the formation of tetrazole and purine (B94841) rings are well-established, emerging methodologies promise greater efficiency, selectivity, and diversity in the production of novel analogues.
Modern synthetic approaches, such as flow chemistry and microwave-assisted synthesis, could offer significant advantages in the preparation of 7-benzyl-7H-tetrazolo[5,1-i]purine. These techniques can lead to reduced reaction times, improved yields, and enhanced safety profiles, particularly when dealing with energetic intermediates that can be involved in tetrazole synthesis. Furthermore, the development of novel catalytic systems, including photoredox and transition-metal catalysis, opens up new avenues for the functionalization of the purine and benzyl (B1604629) moieties, allowing for the introduction of a wide array of substituents. rsc.org
Beyond its potential biological applications, the unique structural features of 7-benzyl-7H-tetrazolo[5,1-i]purine make it a candidate for exploration in the realm of advanced materials. Tetrazole-containing compounds are known for their high nitrogen content and energetic properties, making them of interest in the development of high-energy materials. acs.org Research into the thermal stability, decomposition kinetics, and energetic performance of this compound and its derivatives could reveal novel applications. Additionally, the aromatic nature of the purine and benzyl groups suggests potential for use in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties can be tuned through synthetic modification. researchgate.net
| Synthetic Methodology | Potential Advantages for 7-benzyl-7H-tetrazolo[5,1-i]purine Synthesis |
| Flow Chemistry | Improved safety, scalability, and reaction control. |
| Microwave-Assisted Synthesis | Accelerated reaction rates and increased yields. |
| Photoredox Catalysis | Mild reaction conditions for novel functionalizations. |
| Transition-Metal Catalysis | Diverse C-H activation and cross-coupling possibilities. |
Precision Design of Analogues for Specific Biological Targets
The design of novel analogues of 7-benzyl-7H-tetrazolo[5,1-i]purine with tailored biological activities represents a significant area for future research. By systematically modifying the core structure, it is possible to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.govresearchgate.net
Computational modeling and in silico screening will likely play a pivotal role in the rational design of new derivatives. researchgate.net By creating homology models of potential protein targets, researchers can predict binding affinities and modes of interaction for virtual libraries of 7-benzyl-7H-tetrazolo[5,1-i]purine analogues. nih.gov This approach can prioritize the synthesis of compounds with the highest probability of biological activity, thereby streamlining the drug discovery process.
Key structural modifications could include:
Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. nih.govmdpi.com
Modification of the Purine Core: Alterations to the purine scaffold, such as the introduction of substituents at other available positions, could fine-tune the compound's biological profile.
Replacement of the Benzyl Group: Exploration of other aryl or alkyl substituents at the 7-position could lead to the discovery of analogues with improved potency, selectivity, or pharmacokinetic properties.
The biological targets for these precision-designed analogues are likely to be diverse, given the broad range of activities exhibited by purine and tetrazole-containing compounds. These include enzymes, receptors, and nucleic acids. For instance, related purine derivatives have been investigated as inhibitors of kinases and other enzymes involved in cell signaling pathways. nih.gov
Unraveling Complex Molecular Mechanisms
A critical aspect of future research will be to elucidate the precise molecular mechanisms through which 7-benzyl-7H-tetrazolo[5,1-i]purine and its derivatives exert their biological effects. Understanding these mechanisms is essential for the development of safe and effective therapeutic agents.
Initial studies would likely involve screening the compound against a panel of known biological targets to identify potential interactions. High-throughput screening (HTS) technologies can be employed to rapidly assess the compound's activity against a wide range of enzymes and receptors. mdc-berlin.de
Once a primary biological target is identified, more detailed mechanistic studies can be undertaken. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target, providing insights into the specific molecular interactions that govern its activity.
Furthermore, cell-based assays will be crucial for understanding the downstream effects of the compound on cellular signaling pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to monitor changes in protein expression, gene expression, and pathway activation in response to treatment with 7-benzyl-7H-tetrazolo[5,1-i]purine.
Integration of Multi-Omics Data in Translational Research
The application of "multi-omics" approaches, which involve the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics data, holds immense promise for the translational research of 7-benzyl-7H-tetrazolo[5,1-i]purine. By integrating these large-scale datasets, researchers can gain a holistic understanding of the compound's effects on biological systems.
For example, transcriptomic analysis (e.g., RNA sequencing) can reveal global changes in gene expression in cells or tissues treated with the compound, providing clues about the cellular pathways it modulates. Proteomic studies, using techniques like mass spectrometry, can identify changes in protein expression and post-translational modifications, offering further insights into the compound's mechanism of action. Metabolomic profiling can uncover alterations in cellular metabolism, which may be linked to the compound's therapeutic or toxic effects.
The integration of these multi-omics datasets will require sophisticated bioinformatics tools and computational models to identify meaningful patterns and correlations. This systems-level approach can help to identify novel biomarkers of drug response, predict potential side effects, and guide the development of personalized medicine strategies.
Academic Contributions to Patent Landscape and Intellectual Property
As research into 7-benzyl-7H-tetrazolo[5,1-i]purine and its derivatives progresses, academic institutions will play a crucial role in shaping the intellectual property landscape. The discovery of novel synthetic methods, the identification of new biological targets, and the development of analogues with improved therapeutic properties could all lead to the filing of patent applications. google.comgoogle.com
Patents in this area may cover:
Composition of Matter: Claims directed to novel analogues of 7-benzyl-7H-tetrazolo[5,1-i]purine with unique structural features.
Methods of Synthesis: Claims covering new and inventive synthetic routes for the preparation of these compounds.
Methods of Use: Claims related to the use of these compounds for the treatment of specific diseases or conditions.
Academic research often serves as the foundation for the development of new therapeutics by the pharmaceutical industry. The publication of research findings in peer-reviewed journals and the filing of patent applications are key mechanisms through which academic discoveries are translated into clinical applications. curiaglobal.com Collaborative efforts between academia and industry will be essential to fully realize the therapeutic potential of this promising class of compounds.
Q & A
Q. [Basic]
- 1H/13C NMR : Assign peaks to distinguish benzyl protons (δ 4.5–5.0 ppm for CH2) and tetrazole/purine ring protons (δ 7.0–9.0 ppm).
- X-ray crystallography : Resolves tautomeric preferences (e.g., 7H vs. 9H tautomers) by confirming bond lengths and angles in the solid state .
- IR spectroscopy : Identifies N-H stretching (~3200 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).
For ambiguous cases, DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability, validated against experimental data .
What strategies optimize regioselectivity during functionalization of the tetrazole ring in 7-benzyl-7H-tetrazolo[5,1-i]purine?
[Advanced]
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (EWGs) on the purine direct electrophilic substitution to the α-position of the tetrazole ring.
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets C3/C5 positions.
- Solvent polarity : High-polarity solvents stabilize transition states for nucleophilic attack at the β-position.
A factorial design approach (e.g., 2^k designs) can systematically test variables like temperature, catalyst loading, and solvent .
How can contradictory spectral data (e.g., NMR vs. X-ray) for 7-benzyl-7H-tetrazolo[5,1-i]purine derivatives be resolved?
[Advanced]
Contradictions often arise from dynamic processes (e.g., tautomerism in solution vs. solid state):
- VT-NMR (Variable Temperature NMR) : Monitors temperature-dependent chemical shifts to identify equilibrium states.
- SC-XRD (Single-Crystal X-ray Diffraction) : Provides definitive bond geometry, resolving discrepancies in solution-phase data .
- DFT-MD simulations : Model solvent effects and compare simulated NMR spectra with experimental results .
What computational methods predict the reactivity of 7-benzyl-7H-tetrazolo[5,1-i]purine in nucleophilic substitution reactions?
Q. [Advanced]
- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO/LUMO energies to identify reactive sites. For example, a low LUMO energy at C3 indicates susceptibility to nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for SN2 mechanisms.
- Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) to prioritize synthetic targets .
How do steric and electronic effects of the benzyl group influence the biological activity of 7-benzyl-7H-tetrazolo[5,1-i]purine derivatives?
Q. [Advanced]
- Steric effects : Bulkier substituents (e.g., ortho-substituted benzyl) reduce binding to flat enzymatic pockets (e.g., adenosine receptors).
- Electronic effects : Electron-donating groups (EDGs) enhance π-π stacking with aromatic residues in target proteins.
A QSAR (Quantitative Structure-Activity Relationship) model can correlate substituent properties (Hammett σ, Taft steric parameters) with IC50 values .
What experimental design frameworks are suitable for studying the photostability of 7-benzyl-7H-tetrazolo[5,1-i]purine?
Q. [Advanced]
- DOE (Design of Experiments) : Use a 3-factor Box-Behnken design to test light intensity, wavelength, and solvent polarity.
- Accelerated Stability Testing : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC-MS.
- Quantum Yield Calculations : Determine photoreaction efficiency using actinometry .
How can AI-driven tools enhance the synthesis and analysis of 7-benzyl-7H-tetrazolo[5,1-i]purine derivatives?
Q. [Advanced]
- Retrosynthetic Planning : Tools like IBM RXN for Chemistry propose optimal routes using reaction databases.
- Process Optimization : Machine learning (e.g., Bayesian optimization) adjusts parameters (temperature, catalyst) to maximize yield .
- Spectral Prediction : Neural networks (e.g., Chemprop) predict NMR shifts for novel derivatives, reducing characterization time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
